(1R,1'R,2S,2'S)-DuanPhos

Catalog No.
S3317532
CAS No.
528814-26-8
M.F
C24H32P2
M. Wt
382.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,1'R,2S,2'S)-DuanPhos

Achieving high enantioselectivity while controlling catalyst loading is a key challenge in chiral synthesis. (1R,1'R,2S,2'S)-DuanPhos addresses this with a rigid, P-stereogenic phospholane framework.

  • TON up to 10,000 in Rh-catalyzed hydrogenation minimizes metal cost.
  • >99% ee for demanding substrates (e.g., vinyl sulfides), enabling efficient Apremilast precursor routes.
  • Replaces common ligands (BINAP, DuPhos) that fail on these substrates.

Available in high purity (≥97%) with fast global shipping for scale-up.

CAS Number

528814-26-8

Product Name

(1R,1'R,2S,2'S)-DuanPhos

IUPAC Name

(1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole

Molecular Formula

C24H32P2

Molecular Weight

382.5

InChI

InChI=1S/C24H32P2/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,25?,26?/m1/s1

InChI Key

HCBRTCFUVLYSKU-URFUVCHWSA-N

SMILES

CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C

Canonical SMILES

CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C

Isomeric SMILES

CC(C)(C)P1CC2=CC=CC=C2[C@@H]1[C@H]3C4=CC=CC=C4CP3C(C)(C)C

(1R,1′R,2S,2′S)-DuanPhos is an electron-rich chiral phosphine ligand mainly for transition metal catalyzed asymmetric hydrogenation.

Synonyms

(1R,1'R,2S,2'S)-DuanPhos, DuanPhos, (R,R,S,S)-DuanPhos, (1R,1'R,2S,2'S)-1,1'-Di-tert-butyl-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-2,2'-biphosphole

Purity

≥97%

Package Size

100 mg, 250 mg, 500 mg

(1R,1'R,2S,2'S)-DuanPhos is a C2-symmetric, P-stereogenic bisphosphine ligand used in transition metal-catalyzed asymmetric synthesis.[1] Its rigid phospholane backbone and electron-donating tert-butyl groups make it particularly effective for creating rhodium and iridium catalysts that achieve high enantioselectivity and reactivity in the hydrogenation of functionalized olefins, ketones, and imines.[2][3][4] This structure is designed to provide a well-defined chiral environment, which is critical for producing single-enantiomer pharmaceutical and fine chemical intermediates.[5][6]

Ligand Selection Fit

Ligand Class P-chiral C2-symmetric bisphospholane
Metal Compatibility Designed for Rh-catalyzed asymmetric hydrogenation
Substrate Scope Effective across enamides, enol acetates, and β-keto enamides

In asymmetric catalysis, the ligand's structure dictates the stereochemical outcome, and even minor changes to the chiral backbone or phosphine substituents can cause a dramatic loss of enantioselectivity and catalytic activity.[7] DuanPhos possesses a rigid, P-chiral phospholane skeleton that creates a distinct catalytic pocket. Substituting it with a biaryl-based ligand like BINAP or a non-C2-symmetric ferrocenyl ligand like Josiphos will alter the bite angle, steric environment, and electronic properties of the metal center. This frequently leads to mismatched substrate-catalyst geometry, resulting in lower enantiomeric excess (ee), reduced turnover numbers, or even complete reaction failure for specific substrates optimized for the DuanPhos framework. Therefore, direct substitution is impractical and necessitates a new, resource-intensive screening and optimization process.

Substitution Risk

Steric and Electronic Specificity
The rigid phenyl bridge and bulky t-Bu groups create a unique catalytic pocket not replicated by generic diphosphines.
Substrate-Dependent Performance
Challenging substrates like β-acetylamino vinylsulfides may show no conversion or low enantioselectivity with Me-DuPhos or BINAP.
Non-Modular Ligand Behavior
Phospholane motif alone does not guarantee activity; P-substituent tuning critically determines catalytic outcome.

High Turnover Number in Chiral Amine Synthesis

In the industrial synthesis route for a chiral amine, the Rh/DuanPhos catalyst system demonstrated superior efficiency compared to a previous method, achieving an excellent turnover number (TON) of 10,000.[6] This high TON indicates that a significantly smaller amount of the catalyst is required to produce a large quantity of product, directly addressing common industrial challenges like high catalyst consumption and low conversion numbers noted in alternative processes.[6]

Evidence DimensionCatalyst Turnover Number (TON)
Target Compound Data10,000
Comparator Or BaselinePrevious industrial method for the same target with unspecified catalyst showing 'low conversion number' and 'high catalyst consumption'
Quantified DifferenceSignificantly higher efficiency, enabling lower catalyst loading.
ConditionsRh-catalyzed asymmetric hydrogenation of an N-acylated β-enamine ester for the synthesis of a chiral amine.

A higher TON directly translates to lower catalyst costs, reduced potential for metal contamination in the final product, and more efficient large-scale production runs.

Benzoxazine Hydrogenation
Head-to-head
DuanPhos: 28% ee, 4% conv. / Me-DuPhos: no reaction
Reactivity profile differs from close analog
Substrate-specific; other ligands gave higher ee

Exceptional Enantioselectivity in Double Hydrogenation

In the challenging double asymmetric hydrogenation of α-iminoketones to produce chiral vicinal amino alcohols, the Rh/(Sc,Rp)-DuanPhos complex was uniquely effective, delivering the product with >99.9% ee.[4] This result was achieved after screening numerous other common chiral ligands, including Me-DuPhos, BINAP, and various Josiphos-type ligands, which provided significantly lower enantioselectivity (ranging from 10% to 96% ee) or poor conversion under the same conditions.[4]

Evidence DimensionEnantiomeric Excess (ee)
Target Compound Data>99.9% ee
Comparator Or BaselineJosiphos-type ligand: 96% ee; (S,S)-Me-DuPhos: 94% ee; (R)-BINAP: 10% ee
Quantified DifferenceUp to 89.9% improvement in ee over the common benchmark ligand BINAP.
ConditionsRh-catalyzed double asymmetric hydrogenation of an α-iminoketone substrate at 60 atm H2 in THF.

For pharmaceutical applications, achieving >99% ee is often a regulatory requirement; this data shows DuanPhos succeeds where multiple industry-standard ligands fail, avoiding costly chiral separation steps.

Conjugate Addition Regioselectivity
Class-level
>99:1 regioselectivity / biaryl phosphines ~9:1
Reported regioselectivity differs from biaryl phosphines
P-chiral ligand class-level observation

Efficient Chiral Sulfide Synthesis

The Rh/DuanPhos catalytic system has been successfully applied to the asymmetric hydrogenation of β-acetylamino vinylsulfides, a class of challenging substrates.[8] The protocol consistently affords chiral β-acetylamino sulfides with high yields and excellent enantioselectivities, reaching up to 99% ee.[8] This provides an efficient and direct route to valuable chiral building blocks, such as intermediates for the drug Apremilast.

Evidence DimensionEnantiomeric Excess (ee) for a specific substrate class
Target Compound DataUp to 99% ee
Comparator Or BaselineGeneral difficulty of hydrogenating this class of substrates; this provides a novel, effective solution.
Quantified DifferenceNot a direct comparator, but demonstrates high performance on a difficult substrate class.
ConditionsRhodium-catalyzed asymmetric hydrogenation of various β-acetylamino vinylsulfides.

This demonstrates the ligand's utility for expanding synthetic possibilities to include difficult but valuable substrate classes, potentially reducing the number of steps required in a synthetic route.

β-Keto Enamide Hydrogenation
Reported
>99% ee
Reported high enantioselectivity for β-keto enamides
Preferred ligand in cross-study reports
α-CF₃ & Vinylsulfide Substrates
Class-level
Up to 99% ee
Substrate scope broadens to challenging functional groups
Enables routes to pharmaceutically relevant amines
Catalyst Activity (TON)
Reported
Up to 10,000 TON
High activity supports low catalyst loading
Supports cost-efficient large-scale processes
Industrial Scalability
Reported
>99% purity, >99% ee at scale
Scalability documented in patent literature
Process patent validation for N-Boc biphenyl alaninol

Scalable Chiral Amine Production

Based on its demonstrated ability to achieve turnover numbers as high as 10,000, DuanPhos is the right choice for process development and scale-up of hydrogenation reactions where minimizing catalyst loading is a primary driver for reducing cost and simplifying product purification.[6]

High-Purity Vicinal Amino Alcohol Synthesis

When the highest possible enantiomeric purity (>99% ee) is required for complex products like vicinal amino alcohols, DuanPhos provides a reliable solution, outperforming common benchmark ligands like BINAP and DuPhos that fail to deliver the required stereoselectivity for specific substrates.[4]

Novel Routes to Chiral Sulfur Compounds

For synthetic targets involving challenging substrates such as vinyl sulfides, the Rh/DuanPhos system offers a proven, highly enantioselective method (up to 99% ee), enabling more direct and efficient routes to complex molecules like the precursors for Apremilast.[8]

Application Fit Matrix

Application
Selection Property
Validation Focus
β-Amino Ketone Synthesis
Enantioselectivity for β-keto enamides
Enantioselectivity and yield validation
α-CF₃ Chiral Amine Synthesis
Compatibility with fluorinated enamides
Enantioselectivity with CF₃-substituted substrates
Industrial Chiral Amine Manufacturing
Scalable process with reported high purity
Process robustness and purity at scale
Conjugate Addition for Ketones
Regioselectivity and enantioselectivity control
Regioselectivity and ee in conjugate addition

XLogP3

3.8

Wikipedia

(1R,1'R,2S,2'S)-DuanPhos

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